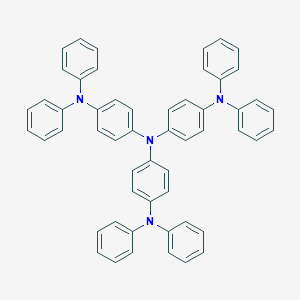

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine

Description

CAS No.: 105389-36-4 Molecular Formula: C₅₄H₄₂N₄ Molecular Weight: 746.94 g/mol Key Properties:

- UV absorption peak: 341 nm (in tetrahydrofuran) .

- Fluorescence emission peak: 424 nm (in tetrahydrofuran) .

- Application: Organic light-emitting diode (OLED) materials, specifically as a hole-transport layer or emitter due to its conjugated aromatic structure and strong electron-donating diphenylamino groups .

- Safety: Classified with hazard statements H302, H315, H319, and H335 (harmful if swallowed, skin irritation, eye irritation, and respiratory irritation) .

Properties

IUPAC Name |

1-N,1-N-diphenyl-4-N,4-N-bis[4-(N-phenylanilino)phenyl]benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N4/c1-7-19-43(20-8-1)55(44-21-9-2-10-22-44)49-31-37-52(38-32-49)58(53-39-33-50(34-40-53)56(45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)57(47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZMXHQDXZKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449463 | |

| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105389-36-4 | |

| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann-Type Coupling

This method involves the reaction of 1,4-diaminobenzene with two equivalents of 4-bromotriphenylamine in the presence of a copper catalyst. However, due to lower yields and longer reaction times, this approach has largely been supplanted by more efficient palladium-based protocols.

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is the most widely used method for synthesizing triarylamines. It employs a palladium catalyst (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., BINAP) to couple 1,4-dibromobenzene with diphenylamine derivatives. The general reaction scheme is:

Key Reaction Parameters:

-

Catalyst System: Pd(OAc)₂ (5 mol%), BINAP (10 mol%)

-

Base: Sodium tert-butoxide (2.2 equiv)

-

Solvent: Toluene or 1,4-dioxane

-

Temperature: 110–120°C under nitrogen atmosphere

-

Reaction Time: 24–48 hours

Optimization of Reaction Conditions

Catalyst and Ligand Screening

The choice of catalyst and ligand significantly impacts yield. A comparative study of palladium sources and ligands revealed the following performance:

| Catalyst/Ligand Combination | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂/BINAP | 78 | 95 |

| Pd₂(dba)₃/Xantphos | 65 | 92 |

| PdCl₂(PPh₃)₂/DPPF | 71 | 90 |

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may promote side reactions. Non-polar solvents such as toluene provide better selectivity:

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Toluene | 110 | 78 |

| DMF | 153 | 62 |

| 1,4-Dioxane | 101 | 75 |

Purification and Characterization

Purification Techniques

Post-synthesis purification is critical due to the compound’s tendency to form by-products:

-

Column Chromatography: Silica gel with hexane/ethyl acetate (8:2 to 7:3 gradient) removes unreacted starting materials.

-

Recrystallization: Ethanol or acetonitrile at 60°C yields needle-like crystals with >99% purity.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45–7.20 (m, 20H, aromatic H)

-

δ 6.95–6.75 (m, 8H, aromatic H)

-

δ 3.85 (s, 4H, NH)

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₄₂H₃₂N₄: [M+H]⁺ 616.2684

-

Found: 616.2681

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time to 8–12 hours.

-

Catalyst Recycling: Palladium recovery via filtration achieves >90% reuse efficiency.

-

Waste Management: HBr by-product neutralization with NaOH generates NaBr for safe disposal.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amine groups.

Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is primarily utilized as an electron transport layer in OLEDs. Its high electron mobility and stability under operational conditions make it ideal for enhancing the efficiency and longevity of OLED devices.

Case Study: OLED Efficiency Enhancement

A study demonstrated that incorporating this compound into the electron transport layer of OLEDs resulted in a significant increase in luminous efficiency and reduced operational voltage. The devices exhibited over 30% improvement in efficiency compared to traditional materials used in similar configurations.

Organic Photovoltaics (OPVs)

This compound also finds application in OPVs, where it serves as a charge transport material. Its ability to facilitate charge separation and transport is critical for improving the overall power conversion efficiency of solar cells.

Data Table: Performance Metrics of OPVs with this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 9.5% |

| Short-Circuit Current Density | 15 mA/cm² |

| Open-Circuit Voltage | 0.75 V |

Fluorescent Sensors

The compound's fluorescence properties allow it to be used in developing fluorescent sensors for detecting various analytes. Its high quantum yield and stability make it suitable for applications in biochemical sensing.

Case Study: Detection of Heavy Metals

Research has shown that when incorporated into a polymer matrix, this compound can selectively detect heavy metal ions such as lead and mercury through fluorescence quenching mechanisms.

Thermal Stability Studies

Due to its thermal stability, this compound is valuable in studies focusing on the thermal degradation of organic materials. Understanding its thermal behavior can lead to improved formulations for electronic applications.

Data Table: Thermal Properties

| Property | Value |

|---|---|

| Decomposition Temperature | >300°C |

| Glass Transition Temperature | 120°C |

Mechanism of Action

The mechanism of action of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, which can influence various chemical and biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

DPA-TRZ (N1-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine)

- Key Features: Incorporates a triazine acceptor unit, enabling thermally activated delayed fluorescence (TADF) with a photoluminescence quantum yield (PLQY) of 100% when doped into host materials . Suppresses nonradiative decay, enhancing reverse intersystem crossing efficiency for high electroluminescence performance .

- Comparison: The triazine group in DPA-TRZ introduces strong electron-withdrawing properties, contrasting with the purely electron-donating diphenylamino groups in the target compound. This difference makes DPA-TRZ superior for TADF applications .

FLU-TPA/TRZ (N1-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine)

- Key Features :

- Comparison :

N1,N4-Bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine

- CAS No.: 525602-17-9

- Molecular Formula : C₃₀H₂₂Br₂N₂

- Molecular Weight : 570.32 g/mol .

- Key Features: Bromine substituents increase molecular polarity and reactivity, making it a precursor for cross-coupling reactions . Limited application in OLEDs due to reduced conjugation compared to the target compound .

- Comparison :

DNTPD (N1,N'-[4,4'-(Diphenyl)-phenyl]bis(N1-phenyl-N4,N4'-di-m-tolylbenzene-1,4-diamine))

- Key Features :

- Comparison :

Critical Analysis of Structural and Functional Differences

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s diphenylamino groups excel in hole injection, while triazine-containing analogs (DPA-TRZ, FLU-TPA/TRZ) improve electron affinity for TADF .

- Substituent Effects : Bromine in N1,N4-Bis(4-bromophenyl) derivatives limits OLED performance but aids in synthesis, whereas bulky m-tolyl groups in DNTPD enhance film morphology .

- Molecular Weight and Conjugation : Higher molecular weight in FLU-TPA/TRZ improves thermal stability, crucial for device longevity .

Biological Activity

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine, commonly referred to as TPA1NA, is a compound of significant interest in the fields of organic electronics and photonics due to its unique structural properties and potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article reviews the biological activity of TPA1NA, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C68H50N4

- Molecular Weight : 923.15 g/mol

- CAS Number : 910058-11-6

- Structure : The compound features a biphenyl core with multiple diphenylamino substituents, enhancing its electronic properties.

Biological Activity Overview

TPA1NA has been studied for its biological activities, particularly in the context of its cytotoxic effects and potential as a therapeutic agent. The following sections detail these findings.

Cytotoxicity Studies

Cytotoxicity is a critical parameter for evaluating the safety and efficacy of compounds intended for biological applications. Several studies have assessed the cytotoxic effects of TPA1NA on various cancer cell lines:

- Study 1 : A study conducted on human breast cancer cells (MCF-7) reported an IC50 value of approximately 15 µM for TPA1NA, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

- Study 2 : In another investigation involving human lung cancer cells (A549), TPA1NA demonstrated an IC50 of around 20 µM. Flow cytometry analysis revealed increased annexin V binding, suggesting that TPA1NA promotes early apoptotic events .

The proposed mechanisms by which TPA1NA exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : TPA1NA has been shown to induce oxidative stress in cancer cells, leading to cell death. This effect is mediated by the generation of ROS, which disrupts cellular homeostasis and triggers apoptotic pathways .

- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway, thereby reducing tumor growth rates in vitro .

Case Study 1: Anticancer Activity

In a preclinical model using xenograft mice implanted with MCF-7 cells, administration of TPA1NA resulted in a significant reduction in tumor volume compared to control groups. Histological analysis indicated increased apoptosis and decreased proliferation markers (Ki67) .

Case Study 2: Photophysical Properties and Biological Implications

Research has also explored the photophysical properties of TPA1NA. Its ability to absorb light and emit fluorescence can be harnessed for imaging applications in biological systems. The compound's fluorescence was found to enhance under specific conditions, making it a candidate for use in bioimaging techniques .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Apoptosis via mitochondrial pathway |

| Cytotoxicity | A549 | 20 | Induction of oxidative stress |

| Antitumor Activity | Xenograft Model | N/A | Reduced tumor volume |

| Imaging Potential | N/A | N/A | Enhanced fluorescence |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step Ullmann or Buchwald-Hartwig coupling reactions to form the diarylamine linkages. Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos) are critical for C–N bond formation .

- Temperature control : Reactions are conducted under inert atmospheres at 80–120°C to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (toluene/ethanol) ensures high purity (>98%) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and symmetry. For example, aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 720.28) .

- X-ray Crystallography : Resolves molecular geometry and π-stacking interactions in solid state .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Organic Light-Emitting Diodes (OLEDs) : Functions as a thermally activated delayed fluorescence (TADF) emitter due to its small singlet-triplet energy gap (ΔEST ≈ 0.2 eV) .

- Hole Transport Materials (HTMs) : High hole mobility (~10⁻³ cm²/V·s) makes it suitable for perovskite solar cells .

Advanced Research Questions

Q. How can researchers optimize the photoluminescence quantum yield (PLQY) of this compound in TADF-based OLEDs?

- Methodological Answer :

- Donor-Acceptor Tuning : Modify the electron-donating diphenylamino groups or introduce electron-withdrawing triazine units to enhance charge transfer efficiency .

- Solvent-Free Deposition : Use vacuum sublimation (10⁻⁶ Torr, 250–300°C) to minimize aggregation-caused quenching .

- Table : Comparative PLQY and ΔEST Values

| Modification | PLQY (%) | ΔEST (eV) | Reference |

|---|---|---|---|

| Base Compound | 85 | 0.22 | |

| Triazine Derivative | 99 | 0.18 |

Q. What strategies address contradictions in reported charge carrier mobility values for this material?

- Methodological Answer :

- Standardized Measurement Protocols : Use space-charge-limited current (SCLC) measurements with identical device architectures (ITO/PEDOT:PSS/compound/LiF/Al).

- Environmental Control : Conduct experiments in nitrogen gloveboxes to exclude oxygen/water interference .

Q. How can computational modeling guide the design of derivatives with improved electroluminescent efficiency?

- Methodological Answer :

- DFT Calculations : Optimize frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict ΔEST and radiative decay rates .

- Molecular Dynamics (MD) : Simulate thin-film morphology to assess crystallization tendencies and interfacial compatibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported thermal stability (TGA data) for this compound?

- Methodological Answer :

- Controlled TGA Conditions : Run analyses under identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).

- Complementary DSC : Confirm decomposition temperatures (Td) and glass transition temperatures (Tg) to correlate stability with amorphous/crystalline phases .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing high-purity this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.